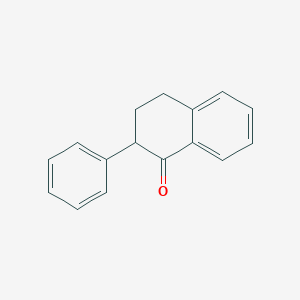

2-Phenyl-1-tetralone

Description

Structure

3D Structure

Properties

CAS No. |

7498-87-5 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-phenyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C16H14O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15H,10-11H2 |

InChI Key |

DVIUIRUQKVUCNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Phenyl 1 Tetralone

Classical and Contemporary Synthetic Routes to 2-Phenyl-1-tetralone

Grignard Reaction-Based Syntheses of this compound Derivatives

Grignard reagents are powerful carbon-based nucleophiles that readily react with carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, a common approach involves the reaction of a substituted 1-tetralone (B52770) with a phenylmagnesium halide. For instance, the reaction of substituted tetralones with 3,4,5-trimethoxyphenylmagnesium bromide in tetrahydrofuran (B95107) (THF) has been utilized to produce the corresponding trimethoxy phenyl naphthol intermediates. researchgate.net These intermediates can then undergo subsequent reactions, such as hydrogenation and oxidation, to yield the desired this compound derivatives. researchgate.net

Another application of Grignard reagents is in the synthesis of 2-phenyl ethanol, a related structure, where phenylmagnesium chloride reacts with ethylene (B1197577) oxide. google.com While not a direct synthesis of this compound, this highlights the versatility of Grignard reagents in forming carbon-carbon bonds with cyclic and acyclic ethers. The reaction of 1-tetralone with phenylmagnesium bromide leads to a tertiary alcohol, which can be further transformed. wikipedia.org

| Reactants | Reagent | Solvent | Product Intermediate | Reference |

| Substituted 1-tetralone | 3,4,5-trimethoxyphenylmagnesium bromide | THF | Trimethoxy phenyl naphthol | researchgate.net |

| 1-Tetralone | Phenylmagnesium bromide | Not Specified | Tertiary alcohol | wikipedia.org |

| Thiochromones | Phenylmagnesium bromide | Not Specified | 2-Arylthiochroman-4-ones | mdpi.com |

Claisen–Schmidt Condensation Approaches to Arylidene-1-tetralones and Analogues

The Claisen-Schmidt condensation is a widely employed method for synthesizing α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed condensation of a ketone with an aldehyde or ketone, followed by dehydration. For the synthesis of arylidene-1-tetralones, 1-tetralone is reacted with an appropriate aryl aldehyde. nih.govpnrjournal.com

This condensation can be catalyzed by bases like sodium hydroxide (B78521) or potassium hydroxide in an alcohol solvent. benchchem.com The reaction proceeds through the formation of an enolate from 1-tetralone, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the 2-benzylidene-1-tetralone (B1234382) product. benchchem.com Acid catalysis, using hydrochloric acid for example, is also effective for this transformation. nih.gov The choice of catalyst and reaction conditions can be influenced by the electronic nature of the substituents on the aryl aldehyde. conicet.gov.ar For instance, the reaction of 1-tetralone with 4-propoxybenzaldehyde (B1265824) in the presence of dilute sodium hydroxide yields (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. tandfonline.com

| Ketone | Aldehyde | Catalyst | Product | Reference |

| 1-Tetralone | Benzaldehyde | NaOH or KOH | 2-Benzylidene-1-tetralone | benchchem.com |

| 7-Methoxy-1-tetralone | Various aldehydes | HCl or KOH | 2-Heteroarylidene-1-tetralone derivatives | nih.gov |

| 1-Tetralone | 4-Propoxybenzaldehyde | Dilute NaOH | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | tandfonline.com |

| 1-Tetralone | Cinnamaldehyde | Base | (E)-2-(3-phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one | pnrjournal.com |

Palladium-Catalyzed Arylation and Related Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of ketones, including 1-tetralone. These methods offer a direct way to form the C-C bond between the α-carbon of the tetralone and an aryl group. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

One approach involves the reaction of α-fluoro tetralones with aryl bromides or triflates. ntu.edu.sg For instance, the coupling of 2-fluoro-1-tetralone with bromobenzene (B47551) can be catalyzed by a palladium complex with a ligand such as Difluorphos. ntu.edu.sg Another strategy is the direct α-arylation of 1-tetralones with aryl chlorides, catalyzed by an N-heterocyclic carbene (NHC)–palladium(II)–imidazole complex. rsc.org These reactions can tolerate a variety of substituents on both the tetralone and the aryl halide. rsc.org Microwave heating has been shown to accelerate these reactions, leading to good yields of α-aryl-α-tetralones. ua.es

| Tetralone Derivative | Aryl Source | Catalyst System | Product | Reference |

| 2-Fluoro-1-tetralone | Bromobenzene | (tmeda)PdMe2 / (S)-Difluorphos | α-Aryl-α-fluoro-1-tetralone | ntu.edu.sg |

| α-Methyl tetralone | Aryl triflates | Pd(dba)2 / Difluorphos | α-Aryl-α-methyl-1-tetralone | nih.gov |

| 1-Tetralone | Aryl chlorides | NHC–Pd(II)–Im complex | α-Arylated tetralones | rsc.org |

| 1-Tetralone | o-Bromoanisoles | Pd2(dba)3 / tBu3PHBF4 | α-Aryl-α-tetralones | ua.es |

Multi-component Reaction Strategies Involving 1-Tetralone Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. 1-Tetralone can serve as a key building block in such reactions. For example, a three-component reaction of α-tetralone, an aromatic aldehyde, and 5-aminotetrazole (B145819) under microwave irradiation using hydrochloric acid as a catalyst leads to the formation of 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. rsc.org

Another example is a modified Biginelli-like reaction where α-tetralone, benzaldehyde, and urea (B33335) are reacted in the presence of a sulfonic acid-functionalized ionic liquid catalyst to synthesize benzoquinazoline derivatives. scielo.br Similarly, the condensation of 6-methoxy-1-tetralone (B92454) with aromatic aldehydes and urea or thiourea (B124793) in the presence of an acidic ionic liquid catalyst under solvent-free conditions yields fused dihydropyrimidinones. mdpi.com

| 1-Tetralone Derivative | Other Components | Catalyst/Conditions | Product Type | Reference |

| α-Tetralone | Aromatic aldehyde, 5-aminotetrazole | HCl, Microwave | Tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines | rsc.org |

| α-Tetralone | Benzaldehyde, Urea | Acidic ionic liquid | Benzoquinazoline derivatives | scielo.br |

| 6-Methoxy-1-tetralone | Aromatic aldehydes, Urea/Thiourea | Acidic ionic liquid, Solvent-free | Fused dihydropyrimidinones | mdpi.com |

Catalytic Systems in this compound Synthesis

Copper-Catalyzed Asymmetric Hydrogenation for 2-Substituted-1-tetralones via Dynamic Kinetic Resolution

The development of catalytic systems for the asymmetric synthesis of 2-substituted-1-tetralones is of great interest for accessing enantiomerically pure compounds. Copper-catalyzed asymmetric hydrogenation has emerged as a promising method. nih.govrsc.orgrsc.orgresearchgate.net This approach can be applied to racemic 2-substituted-1-tetralones through a process called dynamic kinetic resolution (DKR).

In this process, a chiral copper catalyst is used to hydrogenate the ketone. The racemization of the starting material is faster than the hydrogenation, allowing for the conversion of the racemate into a single diastereomer of the product with high enantiomeric excess. nih.govrsc.orgrsc.org Novel heterophosphole dimeric ligands, such as O-BABIPhos and N-BABIPhos, have been developed for this purpose. nih.govrsc.org The use of these ligands with a copper salt in the presence of a hydrogen source can lead to the formation of two contiguous stereogenic centers with high diastereoselectivity and enantioselectivity. nih.govrsc.orgrsc.org For the hydrogenation of racemic this compound, the Cu-catalyzed reaction using the N-BABIPhos ligand in tert-amyl alcohol resulted in complete diastereoselectivity and high enantiomeric excess. rsc.org

| Substrate | Catalyst System | Key Feature | Product | Reference |

| Racemic this compound | CuCl2 / N-BABIPhos ligand | Dynamic Kinetic Resolution | cis-2-Phenyl-1-tetralol | rsc.org |

| 2-Substituted-1-tetralones | Copper / Heterophosphole dimeric ligands | Asymmetric Hydrogenation | Chiral 2-substituted-1-tetralols | nih.govrsc.org |

Ruthenium-Catalyzed Arylation of Tetralone Derivatives

Ruthenium-catalyzed reactions have emerged as a powerful tool for the arylation of aromatic compounds through C-H bond cleavage. nih.gov Specifically, the ortho-arylation of aromatic ketones, such as α-tetralone, can be achieved using arylboronic acid esters (arylboronates) in the presence of a ruthenium catalyst. nih.gov

One effective catalytic system for this transformation is RuH2(CO)(PPh3)3. nih.gov This complex has demonstrated high activity in the coupling of various aromatic ketones, including α-tetralone, with a range of arylboronates. nih.gov The reaction accommodates both electron-donating (e.g., -OMe, -NMe2) and electron-withdrawing (e.g., -F, -CF3) groups on the arylboronate, showcasing its broad functional group tolerance. nih.gov While arylboronates are effective, the corresponding arylboronic acids can also be used, though they may result in slightly lower yields. nih.gov

The arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester, catalyzed by ruthenium(II), can produce 8-phenyl-1-tetralone in yields up to 86%. wikipedia.org A study by Kakiuchi and coworkers detailed the successful ortho-arylation of α-tetralone using this method. keio.ac.jp The combination of a BINAP/1,4-diamine-ruthenium(II) complex has also been shown to be efficient for the asymmetric hydrogenation of 1-tetralones. bohrium.com

Recent advancements have also focused on the use of catalytic amounts of bases to promote ruthenium-catalyzed ortho-selective C-H arylation of acylarenes with halogenated arylboronates, which is significant for producing key intermediates for organic electronic materials. rsc.org Furthermore, while ruthenium-catalyzed C-H functionalization directed by carboxylic acid groups is known, examples of carboxylic acid-directed C-H arylation were not reported until recently. acs.org A combination of a ruthenium catalyst and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) has been found to be effective for this transformation. acs.org

Table 1: Ruthenium-Catalyzed Arylation of Aromatic Ketones

| Catalyst | Aromatic Ketone | Arylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| RuH2(CO)(PPh3)3 | α-Tetralone | Arylboronate | ortho-Arylated tetralone | High | nih.gov |

| Ruthenium(II) | 1-Tetralone | Phenyl boronic acid neopentyl glycol ester | 8-Phenyl-1-tetralone | up to 86 | wikipedia.org |

Industrial Scale Synthetic Considerations for Tetralone Intermediates

The industrial production of tetralone intermediates is critical for the synthesis of various pharmaceuticals and fine chemicals. arkat-usa.orgbenchchem.com Efficient, scalable, and cost-effective synthetic routes are paramount.

One common industrial approach involves the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids. researchgate.net For instance, 4-phenylbutanoic acid can be cyclized to 1-tetralone using catalysts like polyphosphoric acid or methanesulfonic acid. wikipedia.org The synthesis of 6,7-dimethoxy-2-tetralone (B1583830) and 5,6-dimethoxy-1-tetralone, key intermediates for bioactive compounds, often faces challenges such as long reaction sequences, low to moderate yields, and the use of hazardous or expensive reagents. arkat-usa.org

For the large-scale synthesis of 5-methoxy-2-tetralone, an intermediate for the drug rotigotine (B252) hydrochloride, a method involving the reaction of 3-methoxyphenylacetic acid with thionyl chloride followed by reaction with ethylene has been developed to simplify the process and make it more suitable for industrial production. patsnap.com

Industrial manufacturing of compounds like 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate for sertraline, often employs continuous flow reactors to optimize heat and mass transfer. benchchem.com Strategies such as continuous distillation for solvent recycling and melt crystallization for purification are implemented to improve efficiency and reduce waste. benchchem.com A representative industrial batch on a 500 kg scale can achieve a productivity of 12 kg/h with a purity of 99.8%. benchchem.com

The synthesis of substituted 1-tetralone derivatives can also be achieved via the Heck reaction, for example, by reacting a substituted benzyl (B1604629) chloride with an acrylate, followed by reduction and cyclization. tandfonline.com This method provides an alternative to traditional routes that may produce isomeric mixtures. tandfonline.com

Mechanistic Studies of Tetralone Ring Formation

Understanding the mechanisms of tetralone ring formation is crucial for optimizing existing synthetic methods and developing new ones. Several studies have investigated the intricate pathways involved in these cyclization reactions.

One area of study is the acid-catalyzed formation of tetralones. For example, the mechanism of tetralone formation from the acid-catalyzed reaction of 2-(N,N-dimethylamino)-1,4-diphenyl-1,4-butanediol has been investigated. acs.org

Another well-studied mechanism is the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN). beilstein-journals.orgresearchgate.net In this process, the oxidation of the enol tautomer by CAN generates a radical cation. researchgate.net This is followed by deprotonation to form a radical species which then undergoes intramolecular cyclization onto the aromatic ring. beilstein-journals.orgresearchgate.net The resulting cyclohexadienyl radical is further oxidized by a second equivalent of CAN to a cation, which then rearomatizes through deprotonation to yield the 2-tetralone (B1666913) derivative. beilstein-journals.orgresearchgate.net The success of this reaction is dependent on the stability of the intermediate cyclohexadienyl radical, as supported by DFT computational studies. beilstein-journals.orgresearchgate.net

Microwave-promoted synthesis of 1-tetralones from O-phenyloximes proceeds via an iminyl radical-mediated 1,5-hydrogen atom transfer (HAT). acs.org The proposed mechanism involves the homolysis of the N–O bond to generate an iminyl radical, which, after coordination to a Lewis acid like InCl3, undergoes a 1,5-HAT to form an alkyl radical. This radical then cyclizes onto the aromatic ring, and the resulting intermediate rearomatizes to form an iminium species that hydrolyzes to the tetralone product. acs.org

The formation of the tetralone ring can also be achieved through palladium-catalyzed α-arylation of ketones. The proposed catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a ketone enolate, and subsequent reductive elimination to form the α-aryl ketone and regenerate the catalyst. acs.orgchemrxiv.org

Chemical Transformations and Reactivity of 2 Phenyl 1 Tetralone and Its Derivatives

Oxidation Reactions of 2-Phenyl-1-tetralone

The oxidation of this compound and its derivatives can lead to fragmentation and carbon-carbon bond cleavage, particularly under acidic conditions in the presence of air. Research has shown that 2-aryl-1-tetralones undergo an acid-catalyzed, one-step air-oxidative fragmentation to yield alkyl-2-(3-oxo-3-aryl) benzoates when an alcohol is present. nih.gov This transformation is significant as it represents a method for cleaving a carbon-carbon bond under relatively mild, aerobic conditions. nih.gov

This acid-catalyzed air-oxidative fragmentation has been utilized in the synthesis of key intermediates for pharmaceuticals, such as the antiasthma drug Montelukast sodium. nih.gov

Oxidative dehydrogenation is a common reaction in 1-tetralone (B52770) systems, leading to the formation of naphthoquinones and other aromatic compounds. ut.ac.ir While direct oxidative dehydrogenation of this compound itself is not extensively detailed in the provided context, the reactivity of the parent 1-tetralone system provides insights. For example, the reaction of 1-tetralone with methanol (B129727) at high temperatures yields 2-methyl-1-naphthol (B1210624) through dehydrogenation and aromatization. wikipedia.org

In a related transformation, the oxime of 1-phenyl-2-tetralone undergoes dehydroisomerization in the presence of acid to form 1-phenyl-2-naphthylamine, demonstrating the tendency of these systems to aromatize. acs.org The oxidation of tetralone derivatives with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a known method for producing α,β-unsaturated ketones. acs.org

Reduction Reactions of this compound

The reduction of the keto group in this compound and its derivatives can be achieved through various methods, including catalytic hydrogenation. rsc.orgoup.com These reactions are often stereoselective, leading to the formation of specific diastereomers of the corresponding 2-phenyl-1-tetralol.

Copper-catalyzed asymmetric hydrogenation of this compound has been studied as a method to achieve dynamic kinetic resolution (DKR), producing two adjacent stereocenters in a single step. rsc.org The use of chiral ligands, such as BIBOP and BABIPhos, with a copper catalyst has shown to provide high conversions and stereoselectivities. rsc.org For example, using a BIBOP-Cu system resulted in full conversion to the cis-diastereomer. rsc.org The resulting chiral alcohols are valuable intermediates for pharmaceutical compounds. rsc.org

The reduction can also be performed using other reducing agents. For instance, 2-benzylidene-1-tetralone (B1234382) can be reduced to 2-benzyl-1-tetralone using sodium borohydride (B1222165). ontosight.ai The stereochemistry of the reduction of 2-substituted-1-tetralones often favors the formation of the cis-isomer, where the substituents at C-1 and C-2 are on the same side of the ring. This is attributed to the hydride attacking the less hindered face of an intermediate iminium function when the reduction is performed under acidic conditions with a reagent like sodium cyanoborohydride. clockss.org

Table 1: Catalytic Asymmetric Hydrogenation of this compound rsc.org

| Catalyst System | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Hatcher's modified BoPhoz ligand | 70 | 88:12 | 83:17 (major) |

| Chiral BIBOP ligand | 100 | exclusively cis | 77:23 |

Substitution Reactions on the this compound Core

The this compound core can undergo substitution reactions at various positions. Electrophilic substitution on the aromatic rings is possible, though the conditions must be controlled to avoid side reactions. The methylene (B1212753) group alpha to the ketone is particularly reactive and can be a site for substitution. wikipedia.org

For example, the ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester results in substitution at the 8-position to give 8-phenyl-1-tetralone. wikipedia.orgchemicalbook.com While this is on the parent 1-tetralone, it demonstrates the potential for substitution on the aromatic ring of the tetralone system.

In the case of this compound, substitution can also occur on the phenyl ring attached at the 2-position, depending on the reaction conditions and the directing effects of the substituents.

Enolate Chemistry and Alkylation Dynamics of this compound Enolates

The enolate chemistry of this compound is a key aspect of its reactivity, allowing for the formation of new carbon-carbon bonds at the alpha-position. libretexts.org The enolate can be formed by treating the ketone with a strong base, such as lithium diisopropylamide (LDA). libretexts.orgorganicchemistrytutor.com

The lithium enolate of this compound exists in dilute THF solution as a mixture of monomers and dimers. acs.org The monomeric form is significantly more reactive in alkylation reactions than the dimeric form. acs.org Alkylation of the enolate with alkyl halides typically results in C-alkylation. acs.org However, the use of cesium enolates with methyl sulfonates can lead to a significant amount of O-alkylation. acs.org

The alkylation of enolates can sometimes be complicated by polyalkylation. figshare.com For instance, the alkylation of α-tetralone with benzyl (B1604629) bromide can lead to a high ratio of dialkylation product compared to the monoalkylation product, especially after the reaction has gone to completion. figshare.com The regioselectivity of enolate formation is crucial when dealing with unsymmetrical ketones, as it determines which alpha-carbon is alkylated. libretexts.org

Stereoselective Reactions and Diastereomer Formation

Stereoselectivity is a critical consideration in the reactions of this compound, as the molecule contains a chiral center at the 2-position, and reactions at the carbonyl group can generate a second stereocenter at the 1-position.

As mentioned in the reduction section, the catalytic asymmetric hydrogenation of this compound via dynamic kinetic resolution (DKR) is a powerful method for creating two adjacent stereocenters with high diastereoselectivity and enantioselectivity. rsc.org The choice of chiral ligand is paramount in controlling the stereochemical outcome. rsc.org

The formation of diastereomers is also observed in other reactions. For example, a highly diastereoselective tandem reaction of 2'-nitrochalcones can produce 1-tetralones with two contiguous chiral centers. researchgate.netacs.org Similarly, the synthesis of α-tetralone-fused spirooxindoles has been achieved with high diastereoselectivity. nih.gov

The stereochemical outcome of reactions can often be predicted by considering the steric hindrance of the reactants and the geometry of the transition state. For instance, in the reduction of this compound derivatives, the hydride reagent typically attacks from the less sterically hindered face of the carbonyl group, leading to the preferential formation of one diastereomer. clockss.org

Ring Cleavage Reactions of Spiro Epoxy Ketones Derived from 2-Benzal-1-tetralone

Spiro epoxy ketones, which are derived from the epoxidation of 2-benzal-1-tetralones, exhibit distinct reactivity patterns, particularly in ring-cleavage reactions. Research indicates that the spiro-epoxide ring in these compounds is generally resistant to cleavage by basic nucleophiles. researchgate.net However, they are susceptible to acid-catalyzed ring-opening reactions. researchgate.netsci-hub.se

Under acidic conditions, these spiro epoxy ketones undergo ring cleavage. For instance, reactions with hydrogen chloride and methanol have been successfully carried out. researchgate.netsci-hub.se A specific example is the reaction of 2-(p-nitrobenzal)-4,4-dimethyl-1-tetralone oxide with anhydrous hydrogen chloride. This reaction results in the cleavage of the epoxide ring to form 2-chloro-2-(α-hydroxy-p-nitrobenzyl)-4,4-dimethyl-1-tetralone, a reaction that proceeds with inversion of configuration at the 2-position. researchgate.net

While generally resistant to bases, a notable exception is the base-catalyzed rearrangement of certain derivatives. The reaction of 2-benzal-4,4-dimethyl-1-tetralone oxide with sodium amide leads to a rearrangement, forming the 1,3-diketone, 2-benzoyl-4,4-dimethyl-1-tetralone. sci-hub.se This particular transformation represents a novel base-catalyzed rearrangement of an epoxyketone that lacks an α-hydrogen, proceeding instead through the removal of a β-hydrogen. sci-hub.se

Further studies on related spirocyclic epoxy alcohols derived from 1-tetralone show that under the influence of a Lewis acid like Ytterbium(III) triflate (Yb(OTf)3), these compounds can undergo either ring contraction through a semi-pinacol rearrangement or fragmentation. cdnsciencepub.comresearchgate.net The specific reaction pathway is influenced by the structure of the starting material and the reaction conditions. cdnsciencepub.com

The table below summarizes key ring cleavage reactions of spiro epoxy ketones derived from 2-benzal-1-tetralone and its derivatives.

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 2-(p-Nitrobenzal)-4,4-dimethyl-1-tetralone oxide | Anhydrous hydrogen chloride | 2-chloro-2-(α-hydroxy-p-nitrobenzyl)-4,4-dimethyl-1-tetralone | Acid-catalyzed ring cleavage |

| 2-Benzal-4,4-dimethyl-1-tetralone oxide | Sodium amide | 2-Benzoyl-4,4-dimethyl-1-tetralone | Base-catalyzed rearrangement |

| Spirocyclic epoxyalcohols from 1-tetralone | Yb(OTf)3 | Products of ring contraction or fragmentation | Lewis acid-catalyzed rearrangement/fragmentation |

Spectroscopic Characterization Methodologies for 2 Phenyl 1 Tetralone in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Phenyl-1-tetralone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the tetralone and phenyl rings typically appear in the downfield region, while the aliphatic protons of the tetralone ring are found further upfield. rsc.org

Table 1: Representative ¹H NMR Data for Tetralone Derivatives

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons | 7.23 - 8.02 |

| Aliphatic Protons (tetralone ring) | 2.62 - 2.96 |

Data derived from studies on 1-tetralone (B52770). rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. nih.govresearchgate.net The spectrum reveals distinct signals for each unique carbon atom, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. rsc.orgchemicalbook.com The chemical shift of the carbonyl carbon (C=O) is particularly characteristic, appearing significantly downfield. researchgate.net

Table 2: Predicted ¹³C NMR Data for 1-Phenyl-1-propanol

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aromatic | 120 - 150 |

| Aliphatic | 10 - 80 |

Data is for a related compound, 1-Phenyl-1-propanol, and serves as an illustrative example. hmdb.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. nih.govresearchgate.net The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically observed in the range of 1680-1700 cm⁻¹. doi.org Other characteristic absorptions include those for C-H bonds in the aromatic and aliphatic regions. doi.org

Table 3: Key IR Absorption Frequencies for Tetralone Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Carbonyl) | 1685 - 1714 |

| C-H (Aromatic) | ~3060 |

| C-H (Aliphatic) | ~2950 |

Data derived from studies on α-tetralone-fused spirooxindoles. doi.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. uobabylon.edu.iq The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. up.ac.zaelte.hu In this compound, the presence of the conjugated system, which includes the benzene (B151609) ring and the carbonyl group, gives rise to characteristic absorption bands. elte.hu These are typically π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are of lower intensity and appear at longer wavelengths. uobabylon.edu.iqelte.hu The absorption maxima (λmax) are sensitive to the solvent and the substitution pattern on the aromatic rings. chemicalbook.com

Mass Spectrometry in Compound Identification and Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of this compound. nih.govbenchchem.com In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. orgchemboulder.com Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. orgchemboulder.comresearchgate.netcdnsciencepub.com Analysis of these fragments can help to confirm the presence of the phenyl and tetralone moieties within the molecule.

Computational and Theoretical Studies on 2 Phenyl 1 Tetralone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and electronic properties of organic compounds like 2-phenyl-1-tetralone. semanticscholar.orgirjweb.com DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), allow for the optimization of the molecule's geometry to its ground state and the subsequent calculation of a wide range of molecular properties. semanticscholar.orgresearchgate.netbhu.ac.inekb.eg These calculations are instrumental in understanding the compound's reactivity, stability, and potential for specific applications. dergipark.org.tr

For tetralone derivatives, DFT has been used to study fundamental reactivity descriptors, including molecular electrostatic potential and average local ionization energies. semanticscholar.org The optimized geometry, confirmed by the absence of imaginary frequencies in vibrational analysis, serves as the foundation for all subsequent property calculations. semanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. dergipark.org.trwuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. irjweb.comdergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comekb.eg These indices provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Key Reactivity Indices Derived from HOMO-LUMO Energies:

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. irjweb.comekb.eg |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to changes in its electron distribution. irjweb.comekb.eg |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. ekb.eg |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic character of a molecule. irjweb.comekb.eg |

This table is generated based on established DFT principles and is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Studies on related tetralone structures have utilized these descriptors to predict reactive sites and understand reaction mechanisms. semanticscholar.org For instance, analysis of these indices can identify which parts of the molecule are more susceptible to nucleophilic or electrophilic attack. irjweb.com

NLO properties describe how a material's optical properties change under intense light, such as that from a laser. Organic molecules with delocalized π-electron systems, often in a donor-π-acceptor arrangement, can exhibit significant NLO effects. nih.govanalis.com.my The key NLO parameters calculated computationally include the linear polarizability (α) and the first-order hyperpolarizability (β). researchgate.netjcsp.org.pk A higher value of β, in particular, indicates a stronger second-order NLO response. analis.com.my

For tetralone-based chalcone (B49325) derivatives, DFT calculations (e.g., B3LYP/6–31++G(d,p)) have been used to compute static NLO parameters like dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net These calculations help in identifying promising candidates for NLO applications. researchgate.netnih.gov The relationship between electronic structure and NLO properties is a key area of investigation, with factors like a small HOMO-LUMO gap often correlating with higher hyperpolarizability values. analis.com.my

Calculated NLO Properties for a Generic Organic Molecule:

| Property | Symbol | Description |

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. researchgate.netekb.eg |

| Isotropic Polarizability | <α> | The average polarizability of the molecule in response to an electric field. jcsp.org.pkanalis.com.my |

| Anisotropy of Polarizability | Δα | The difference in polarizability along different molecular axes. jcsp.org.pkanalis.com.my |

| First-Order Hyperpolarizability | βtot | Quantifies the second-order NLO response of the molecule. researchgate.netjcsp.org.pk |

This table illustrates the types of data obtained from NLO calculations. Actual values are highly specific to the molecule and the computational method used.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. numberanalytics.com For a flexible molecule like this compound, which contains a non-planar tetralone ring and a rotatable phenyl group, understanding its preferred conformation is crucial as it can significantly influence its reactivity and interactions. numberanalytics.comnumberanalytics.com

Computational methods are essential for exploring the potential energy surface of a molecule to identify stable conformers. numberanalytics.com Techniques such as molecular mechanics (MM) and quantum mechanics (QM), including DFT, are widely used. numberanalytics.comnih.gov These methods can predict the geometries of different conformers and calculate their relative energies to determine the most stable, or lowest energy, conformation. numberanalytics.com For instance, in a study on 1-p-tolyl-2-phenyl-1-propanone, a related ketone, NMR spectroscopy combined with computer simulations was used to determine that rotamers where the tolyl and phenyl groups are close to each other are preferred. capes.gov.br This highlights the importance of non-covalent interactions in dictating conformational preferences.

Molecular Dynamics Simulations in Complex Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of complex systems, providing insights that are not accessible from static calculations. numberanalytics.comnumberanalytics.com These simulations are particularly valuable for understanding how molecules like this compound behave in a realistic environment, such as in solution or within a biological system. semanticscholar.org

In studies of tetralone derivatives, MD simulations have been used to investigate interactions with water, including the formation of hydrogen bonds and the calculation of interaction energies. semanticscholar.org For example, simulations on related systems have been performed to assess the stability of protein-ligand complexes, which is crucial in drug design. nih.govresearchgate.net The simulations typically use a force field (like OPLS3e) to describe the interactions between atoms and can be run using software packages such as Desmond. semanticscholar.orgnih.gov By analyzing the trajectory of the simulation, researchers can understand conformational changes, binding stability, and solvent effects. semanticscholar.orgnih.gov

Modeling of Reaction Mechanisms and Transition States in Tetralone Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the characterization of transition states (TS). nih.govufl.edu A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ufl.edu Understanding the structure and energy of the transition state is key to understanding the reaction's kinetics and pathway. nih.govufl.edu

For reactions involving tetralones, computational modeling is used to map out the potential energy surface connecting reactants, transition states, and products. nih.gov For example, studies on the proton abstraction from 2-tetralone (B1666913) by bases like acetate (B1210297) and hydroxide (B78521) ions have used experimental data in conjunction with theoretical principles to characterize the transition state. acs.org These studies revealed an "imbalanced" transition state, providing deep mechanistic insights. acs.org

Ab initio molecular dynamics and DFT calculations can be used to model complex reactions where a single transition state may lead to multiple products. wayne.edu In the broader context of ketone chemistry, such as the alkylation of enolates, computational models help to understand the role of aggregation and the relative reactivity of different species (monomers vs. dimers) in solution. acs.org Furthermore, DFT calculations have been employed to investigate the transition states for reactions of cyclic chalcone analogs, including tetralone derivatives, with thiols, revealing how structural features influence reactivity. preprints.org

Advanced Synthetic Applications and Derivatives of 2 Phenyl 1 Tetralone

2-Phenyl-1-tetralone as an Intermediate in Complex Organic Molecule Synthesis

This compound and its substituted analogues are valuable intermediates in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical or biological significance. The rigid tetralone framework provides a versatile scaffold upon which additional complexity can be built. Its derivatives, such as 6-methoxy-2-phenyl-tetralone, serve as crucial building blocks for synthesizing compounds like terpenoids and various steroidal molecules. The chemical structure of this compound allows for a variety of transformations, making it a key component in constructing larger, more intricate molecular architectures.

The utility of these tetralone derivatives stems from their capacity to undergo a range of chemical reactions. These reactions facilitate the construction of polycyclic systems and the introduction of diverse functional groups. For instance, the ketone group can be transformed into an alcohol or amine, while the aromatic ring can undergo electrophilic substitution, allowing for the strategic elaboration of the molecule. This adaptability makes this compound derivatives indispensable starting materials in synthetic campaigns targeting complex natural products and their analogues. medcraveonline.combenchchem.com Aryltetralin lignans (B1203133), a class of compounds with significant anticancer and antitumor activity, are often synthesized using methods that involve tetralone-based intermediates. researchgate.net

| Target Molecule Class | Precursor Example | Key Transformation | Ref. |

| Terpenoids | 6-Methoxy-2-tetralone | Cyclization/Annulation | medcraveonline.com |

| Steroidal Compounds | 6-Methoxy-2-tetralone | Ring Expansion/Functionalization | medcraveonline.com |

| Antifungal 2-Aminotetralins | 6-Methoxy-2-tetralone | Reductive Amination | medcraveonline.com |

| Aryltetralin Lignans | Phenyl tetralone derivatives | Stereoselective additions/Cyclizations | researchgate.net |

Synthesis of Annulated Heterocyclic Systems from 1-Tetralone (B52770) Precursors

The 1-tetralone skeleton is a foundational unit for the construction of annulated (fused) heterocyclic systems. These fused rings are common motifs in biologically active molecules and natural products. whiterose.ac.uk Various synthetic strategies leverage the reactivity of 1-tetralone and its derivatives to build adjacent heterocyclic rings, such as piperidines, quinazolines, and benzothiazepines. whiterose.ac.ukresearchgate.net

One notable application is a palladium-catalyzed annulation strategy to produce linearly fused tricyclic piperidines from 1-aryl-2-tetralones. whiterose.ac.uk In this multi-step sequence, the tetralone is first subjected to a regioselective Pd-catalyzed allylation. The resulting intermediate then undergoes treatment with trifluoroacetic acid (TFA) followed by reduction to yield the desired fused piperidine. This method provides a robust route to nitrogen-containing heterocyclic molecules with potential for both diastereoselectivity and enantioselectivity. whiterose.ac.uk

Another example involves the one-pot, three-component reaction of α-tetralone, an aromatic or heteroaromatic aldehyde, and a substituted 2-aminobenzothiazole (B30445) to form annulated benzothiazoloquinazolines. nih.gov This diversity-oriented synthesis proceeds in the presence of a catalytic amount of triethylamine, offering an efficient pathway to complex heterocyclic frameworks with high yields. nih.gov The reaction between exocyclic α,β-unsaturated ketones derived from 1-tetralones and dinucleophiles like 2-aminothiophenol (B119425) is another established route to tetracyclic benzothiazepines. researchgate.net

| Starting Tetralone Derivative | Reagents | Resulting Heterocyclic System | Ref. |

| 1-Aryl-2-tetralone | 1. Pd catalyst, Allyl source; 2. TFA; 3. NaBH4 | Linearly Fused Tricyclic Piperidine | whiterose.ac.uk |

| α-Tetralone | Aromatic aldehyde, 2-Aminobenzothiazole, Triethylamine | Annulated Benzothiazoloquinazoline | nih.gov |

| E-2-Arylidene-1-tetralone | 2-Aminothiophenol, Trifluoroacetic acid | Tetracyclic Benzothiazepine | researchgate.net |

Preparation of Aryltetralin and Aryldihydronaphthalene Derivatives

Aryltetralin lignans are a significant class of natural products, with podophyllotoxin (B1678966) and its derivatives (e.g., Etoposide, Teniposide) being clinically used anticancer agents. researchgate.netresearchgate.net The synthesis of these complex structures often relies on precursors that establish the core aryltetralin skeleton. While not always starting directly from this compound, many synthetic routes build a tetralone intermediate that is subsequently converted to the target aryltetralin. researchgate.net These syntheses focus on controlling the four contiguous chiral centers that define the structure. researchgate.net

The conversion of tetralone-based systems to aryldihydronaphthalene derivatives is a key step in the synthesis of various biologically active compounds, including photofluorogenic ligands for the estrogen receptor. acs.org A general synthetic strategy involves the Friedel-Crafts cyclodehydration of an appropriately substituted precursor to form the dihydronaphthalene core. For example, an α-pyridylacetophenone can be alkylated and then cyclized to create the dihydronaphthalene skeleton. acs.org Subsequent functional group manipulations can then yield the final target molecules. acs.org These derivatives are of interest due to their pharmacological potential, such as the inhibition of Akt activation in cancer cells. google.com

| Precursor Type | Key Reaction | Product Class | Application/Significance | Ref. |

| Phenylnaphthalene lactone | Photoreduction | Dihydronaphthalene/Tetrahydronaphthalene | Framework for aryltetralin lignan (B3055560) lactones | researchgate.net |

| α-Pyridylacetophenone derivative | Friedel-Crafts Cyclodehydration | Aryldihydronaphthalene | Photofluorogenic estrogen receptor ligands | acs.org |

| Aryltetralone | TiO2 Photocatalysis | Aryltetralone derivatives | Synthesis of lignan precursors | acs.org |

Derivatization Strategies for Exploring Chemical Reactivity and Stereochemical Control

The chemical reactivity of this compound can be explored through various derivatization strategies that modify its core structure. The ketone and adjacent methylene (B1212753) group are primary sites for functionalization. Standard transformations include the reduction of the ketone to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH4) or oxidation to form other products. benchchem.com The α-position to the ketone is particularly reactive and can be functionalized through enolate chemistry.

A critical aspect of derivatization is stereochemical control, especially when creating new chiral centers. Asymmetric synthesis provides powerful tools to achieve this. A prime example is the enantioselective Pd-catalyzed allylation of 1-aryl-2-tetralones. whiterose.ac.uk The use of chiral ligands, such as those from the Trost ligand series, can induce high levels of enantioselectivity in the addition to the Pd π-allyl intermediate. This strategy allows for the controlled formation of a stereocenter adjacent to the quaternary carbon, leading to products with high enantiomeric excess (ee). whiterose.ac.uk Such methods are crucial for synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The development of synergistic catalysis, where two distinct catalysts activate the nucleophile and electrophile simultaneously, represents an advanced strategy for achieving new transformations with high stereocontrol. researchgate.net

The table below illustrates the effect of different chiral ligands on the enantioselectivity of the Pd-catalyzed allylation of a 1-aryl-2-tetralone substrate to form product 3b .

| Ligand | Yield of 3b (%) | Enantiomeric Excess (ee) (%) | Ref. |

| L2 | 56 | 82 | whiterose.ac.uk |

| L3 | 35 | 65 | whiterose.ac.uk |

| L4 | 91 | 93 | whiterose.ac.uk |

| L5 | 0 | - | whiterose.ac.uk |

This demonstrates how ligand choice is paramount in controlling the stereochemical outcome of the reaction, enabling access to highly enriched stereoisomers. whiterose.ac.uk

Historical and Evolving Research Landscape of 2 Phenyl 1 Tetralone Chemistry

Evolution of Synthetic Methodologies in Tetralone Chemistry

The synthesis of tetralones, a core structural motif in many natural products and pharmacologically active compounds, has a rich history dating back to the late 19th century. The parent compound, 2-tetralone (B1666913), was first synthesized by Eugen Bamberger and Wilhelm Lodter in 1893. wikipedia.org Over the decades, the methods for constructing the tetralone framework have evolved significantly, driven by the need for efficiency, regioselectivity, and stereocontrol.

Early methods for preparing the parent 1-tetralone (B52770) often involved the intramolecular Friedel-Crafts reaction of 4-phenylbutanoic acid or its derivatives. wikipedia.orgiptsalipur.org This approach, catalyzed by strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride, remains a fundamental strategy. wikipedia.orgorgsyn.org For instance, 4-phenylbutanoic acid can be cyclized to 1-tetralone in high yield by heating in the presence of a strong Lewis acid catalyst. wikipedia.org Another classic approach involves the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). wikipedia.orgorgsyn.org

The introduction of substituents onto the tetralone scaffold, particularly at the 2-position to form derivatives like 2-phenyl-1-tetralone, has been a major focus of synthetic development. One common strategy involves the direct α-arylation of a pre-formed 1-tetralone. For example, the ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester can produce 8-phenyl-1-tetralone. wikipedia.org While this example illustrates arylation at the 8-position, similar principles can be applied for α-arylation.

Another important pathway to substituted tetralones is through intramolecular acylation of appropriately substituted precursors. materialsciencejournal.org For example, 7-nitro-1-tetralone (B1293709) can be synthesized via the intramolecular acylation of p-nitro-γ-phenylbutyric acid. materialsciencejournal.org This highlights the utility of cyclization reactions in building substituted tetralone systems.

More contemporary methods have focused on developing milder and more versatile reactions. Organocatalytic approaches, for instance, have been employed in the asymmetric synthesis of functionalized 1-tetralones. materialsciencejournal.org Tandem reactions that form multiple bonds in a single operation have also been developed for efficient tetralone synthesis.

The table below summarizes some of the key synthetic approaches to the tetralone core structure, which are foundational to the synthesis of this compound.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoic acid | Polyphosphoric acid, AlCl₃ | 1-Tetralone | wikipedia.orgiptsalipur.org |

| Oxidation | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | CrO₃, O₂/metal catalysts | 1-Tetralone | wikipedia.orgorgsyn.org |

| Haworth Synthesis | Benzene (B151609), Succinic anhydride | AlCl₃, Zn(Hg)/HCl, H₂SO₄, Pd | 1-Tetralone (as an intermediate) | iptsalipur.org |

| Acylation of Benzene | Benzene, γ-Butyrolactone | AlCl₃ | 1-Tetralone | wikipedia.org |

| Nitration then Cyclization | Substituted γ-phenylbutyric acids | H₂SO₄/HNO₃, PPA | Substituted 1-Tetralones | materialsciencejournal.org |

Interdisciplinary Contributions to this compound Research from Physical Organic Chemistry and Theoretical Chemistry.

The study of this compound and related compounds has benefited significantly from the insights provided by physical organic chemistry and theoretical chemistry. These disciplines have been instrumental in understanding the structure, conformation, and reactivity of this class of molecules.

Conformational Analysis:

The conformation of the tetralone ring and the orientation of the phenyl substituent are crucial for its chemical behavior and biological activity. The cyclohexenone ring of the tetralone system can adopt different conformations, such as envelope and half-chair forms. researchgate.net In substituted tetralones, the substituents can occupy pseudo-axial (pa) or pseudo-equatorial (pe) positions. ru.nl For 2-substituted tetralones, the conformational equilibrium between these forms is influenced by the steric bulk of the substituent. ru.nl

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been pivotal in elucidating the preferred conformations of phenyl-substituted tetralones in solution. redalyc.orgdoi.org For example, conformational analysis of related biaryl compounds has shown that even without significant steric hindrance, specific conformations may be preferred. redalyc.org Lanthanide-induced shift NMR experiments, coupled with computer simulations, have been used to study the conformational equilibria of similar phenyl-substituted ketones. doi.org

Stereochemistry and Reaction Mechanisms:

Physical organic principles have been applied to understand the stereochemistry of reactions involving this compound and its derivatives. For instance, the epoxidation of 2-arylmethylidene-1-tetralones has been studied in detail. The stereochemical outcome of these reactions—whether a cis or trans epoxide is formed—depends on the geometry of the starting alkene and the epoxidizing agent used. researchgate.net The structures and relative configurations of the resulting spiroepoxides have been elucidated using NMR spectroscopy. researchgate.net

The reactivity of the epoxide ring in these systems has also been investigated. Acid-catalyzed ring-opening reactions have been observed, while the ring is often resistant to attack by basic nucleophiles. acs.orgacs.org These studies on reaction mechanisms provide a deeper understanding of the chemical properties of the this compound scaffold.

Theoretical and Computational Chemistry:

Theoretical chemistry, particularly through the use of computational methods like Density Functional Theory (DFT), has become an invaluable tool for studying tetralone derivatives. researchgate.netscirp.orgruhr-uni-bochum.deopenaccessjournals.com DFT calculations can be used to optimize the ground state geometries of different tautomers and conformers, and to calculate their relative energies. researchgate.net This allows for the prediction of the most stable structures.

Furthermore, theoretical calculations can be used to simulate vibrational and NMR spectra, which can then be correlated with experimental data to confirm structural assignments. researchgate.net For example, in a study on 1-tetralone-2-carbothioamides, DFT was used to calculate the vibrational and NMR spectra of different tautomers, aiding in their structural characterization. researchgate.net

Computational studies have also been employed to investigate reaction pathways and transition states, providing insights into reaction mechanisms that are difficult to obtain experimentally. For instance, semi-empirical calculations have been used to compare the energies of different conformers in related biaryl systems. redalyc.org

The synergy between experimental physical organic chemistry and theoretical computations continues to advance our understanding of the intricate structural and electronic properties of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-phenyl-1-tetralone, and what key reaction parameters influence yield?

- Methodology : The Claisen-Schmidt condensation is a widely used method, where benzaldehyde derivatives react with tetralone precursors under basic conditions (e.g., NaOH/EtOH). Critical parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and catalyst selection (e.g., pyrrolidine for enantioselective synthesis). Yield optimization often requires inert atmospheres (N₂) to prevent oxidation byproducts .

- Data Example : In analogous tetralone syntheses, reaction times of 12–24 hours and catalyst loadings of 5–10 mol% achieved yields of 65–80% .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 195–205 ppm).

- FTIR : Strong absorption at ~1680 cm⁻¹ confirms the ketone group.

- UV-Vis : Conjugation between the phenyl and tetralone moieties results in λ_max at 250–280 nm.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to achieve >90% purity?

- Methodology : Apply Design of Experiments (DOE) to evaluate interactions between variables (e.g., solvent polarity, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example, acetonitrile as a solvent may enhance regioselectivity compared to THF .

- Case Study : In a similar system, DOE reduced impurity formation from 15% to 3% by adjusting pH to 8.5 and using a phase-transfer catalyst .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodology :

- Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.

- Dynamic NMR : Resolve conformational ambiguities caused by rotameric equilibria at elevated temperatures.

Q. How can computational methods model the electronic structure of this compound?

- Methodology : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict:

- Frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.

- Nonlinear optical (NLO) properties via hyperpolarizability calculations.

Q. How can researchers investigate the mechanism of this compound in [4+2] cycloaddition reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Employ ESI-MS to detect diradical or zwitterionic intermediates.

Q. What methodologies assess the environmental impact of this compound degradation pathways?

- Methodology :

- HPLC-MS : Monitor degradation products in simulated wastewater (pH 7–9, UV light exposure).

- Ecotoxicology : Use in vitro models (e.g., Daphnia magna) to evaluate acute toxicity (LC₅₀).

Guidelines for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.